![molecular formula C21H18N4O2 B2977261 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide CAS No. 847387-79-5](/img/structure/B2977261.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
The molecular formula of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide” is C17H18N4O2 . The molecular weight is 310.35 g/mol .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 310.14297583 g/mol . The topological polar surface area is 68.5 Ų .
Scientific Research Applications
Materials Science
Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science, particularly in the development of optoelectronic devices and sensors due to their luminescent properties .
Pharmaceutical Field
These compounds have been explored for their use in anti-cancer drugs , leveraging their ability to interact with biological systems .
Anti-inflammatory Applications
Some derivatives have been screened for their anti-inflammatory properties , showing high potency and selectivity on the COX-2 enzyme .
Gastric Ulcer Treatment
Imidazo[1,2-a]pyridinone compounds can be used as drugs to treat gastric ulcers , among other conditions such as diabetes and psychosis .
Tumor Treatment
There is significant interest in using these compounds in the treatment of tumors , with research focused on rapid and efficient assembly of ring-containing structures that are prevalent in biologically active molecules .
Synthetic Chemistry
Iminyl radicals derived from imidazo[1,2-a]pyrimidine derivatives have been involved in a wide range of synthetic applications for the construction of N-containing cyclic molecules, which are important in synthetic chemistry .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and the latest pieces of literature are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, the compound’s action on the COX-2 enzyme can lead to a decrease in inflammation .
Result of Action
The result of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme and disrupting prostaglandin biosynthesis, the compound can decrease pain and tissue blood flow associated with inflammation .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-8-15(19-13-25-10-4-9-22-21(25)24-19)12-18(14)23-20(26)16-5-3-6-17(11-16)27-2/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERSACCKKYSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.